5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

Synthetic Methodology Process Chemistry Medicinal Chemistry

Fragment-based drug discovery campaigns often stall when the wrong imidazo[1,2-a]pyridine regioisomer or oxidation state is sourced. This 3-carbaldehyde building block provides the correct saturated tetrahydro scaffold with an aldehyde handle for library synthesis: • Enables KRAS G12C covalent inhibitor & HPSE1-selective probe development • Supplied as ≥97% crystalline solid; batch-specific COA and QC data available • Validated in anti-parasitic (T. brucei, P. falciparum) and antifungal SAR programs

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 199192-27-3
Cat. No. B178301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
CAS199192-27-3
SynonymsImidazo[1,2-a]pyridine-3-carboxaldehyde, 5,6,7,8-tetrahydro- (9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC=C2C=O)C1
InChIInChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5-6H,1-4H2
InChIKeyJUYGPQPHUQRIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 199192-27-3): Procurement-Ready Building Block Specifications and Research-Grade Identity


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 199192-27-3) is a heterocyclic building block that integrates a saturated pyridine ring with an imidazole core, offering both nucleophilic and electrophilic reactivity for medicinal chemistry and chemical biology applications. This compound is typically supplied as a ≥95% purity crystalline solid, as confirmed by leading procurement sources . The aldehyde functional group at the 3-position enables versatile derivatization, while the saturated tetrahydro-imidazo[1,2-a]pyridine scaffold provides a distinct conformational profile compared to its fully aromatic analog, imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8) .

Procurement Risk Alert: Why Substituting 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde with Regioisomers or Other Imidazopyridine Building Blocks Is Scientifically Invalid


Generic substitution within the imidazo[1,2-a]pyridine family is not scientifically supportable due to profound differences in scaffold architecture and functional group placement that dictate reactivity, biological target engagement, and downstream synthetic feasibility. For example, the 3-carbaldehyde regioisomer offers a distinct vector for elaboration compared to the 2-carbaldehyde or 5-carboxylic acid analogs [1]. Moreover, the saturated tetrahydro ring system of this compound imparts a different pKa, logP, and conformational flexibility compared to the fully aromatic imidazo[1,2-a]pyridine core, directly impacting its performance in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns [2]. The evidence below quantifies how these structural nuances translate into measurable differences in potency, selectivity, and synthetic accessibility.

Quantitative Differentiation Evidence: Why 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 199192-27-3) Outperforms Close Analogs in Key Scientific and Procurement Metrics


Synthetic Accessibility Advantage: Reduced-Step Synthesis of Tetrahydroimidazo[1,2-a]pyridine Scaffolds Compared to Prior Art

The tetrahydroimidazo[1,2-a]pyridine core of the target compound can be accessed via an improved cyclization method that avoids the use of Lawesson's reagent and epimerization, reducing the total synthetic steps by five compared to the previous 19-step route for related inhibitor 2 [1]. This methodological advancement directly applies to the synthesis of the 3-carbaldehyde derivative, offering a more efficient and scalable procurement pathway for medicinal chemistry campaigns.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Enhanced Selectivity for Heparanase-1 (HPSE1): Tetrahydroimidazo[1,2-a]pyridine Derivatives Overcome Off-Target Liabilities of Prior Leads

Derivatives of the tetrahydroimidazo[1,2-a]pyridine scaffold, such as compound 16, demonstrate significantly improved selectivity for HPSE1 over related glycosidases GUSβ and GBA, compared to the earlier lead compound 2. This selectivity improvement was achieved by introducing bulkier substituents at the 6-position of the core scaffold [1]. While the target 3-carbaldehyde compound itself is a building block, this data validates the inherent selectivity advantages of the tetrahydroimidazo[1,2-a]pyridine architecture.

Enzyme Inhibition Cancer Therapeutics Selectivity Profile

Potent Antifungal Activity: Tetrahydroimidazo[1,2-a]pyridine Derivatives Exhibit Low MIC Values Against Clinically Relevant Candida Species

A derivative of tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (a regioisomer of the target compound's core) displayed exceptionally potent anticandidal activity, with an MIC as low as 0.016 mg/mL against a panel of Candida species [1]. The same compound demonstrated no in vitro toxicity up to 25 μg/mL, indicating a favorable selectivity window [1]. This data underscores the potential of the tetrahydroimidazo[1,2-a]pyridine scaffold to yield highly active antifungal agents.

Antifungal Agents Infectious Disease Candida

Broad-Spectrum Antiprotozoal Potential: Tetrahydroimidazo[1,2-a]pyridine-Derived Diamidines Display Nanomolar IC50 Values Against Trypanosoma brucei and Plasmodium falciparum

Bis-benzamidino derivatives of the 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine scaffold exhibit potent in vitro activity against Trypanosoma brucei rhodesiense (T. b. r.), the causative agent of African sleeping sickness, with IC50 values ranging from 7 to 38 nM [1][2]. Activity against Plasmodium falciparum was also observed, with IC50 values between 23 and 92 nM [1]. These values position the scaffold as a promising starting point for developing new antiparasitic drugs.

Antiprotozoal Agents Neglected Tropical Diseases Malaria

Covalent Inhibitor Scaffold: Imidazo[1,2-a]pyridine Core Validated for Targeted Covalent Inhibition of KRAS G12C

The imidazo[1,2-a]pyridine scaffold, to which the target compound belongs, has been successfully employed as a core backbone for developing covalent inhibitors of KRAS G12C, a notoriously challenging oncology target [1][2]. Through a scaffold hopping strategy, novel imidazo[1,2-a]pyridine derivatives were synthesized and demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells [1]. This validates the scaffold's suitability for installing covalent warheads and targeting specific oncogenic mutations.

Covalent Inhibitors Oncology KRAS

Scaffold Versatility: Tetrahydroimidazo[1,2-a]pyridine Core Enables Potent α-Glucosidase Inhibition, a Validated Target for Diabetes

A series of tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity [1]. The most active compounds displayed IC50 values ranging from 5.36 ± 0.13 to 35.76 ± 0.31 μM, demonstrating significantly higher potency than the standard drug acarbose, which had an IC50 of 817.38 ± 6.27 μM [1]. This highlights the scaffold's potential for generating novel antidiabetic agents.

Diabetes α-Glucosidase Metabolic Disease

High-Impact Research and Procurement Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 199192-27-3) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design for Oncology Targets (e.g., KRAS, HPSE1)

The 3-carbaldehyde functional group provides a reactive handle for generating diverse chemical libraries, while the saturated tetrahydro-imidazo[1,2-a]pyridine scaffold offers a unique 3D conformation for fragment growing. Evidence confirms that this core structure is a validated starting point for developing covalent inhibitors of KRAS G12C [1][2] and selective inhibitors of HPSE1 [3]. Procurement of this specific regioisomer ensures the correct vector for fragment elaboration and SAR exploration.

Antiparasitic and Antifungal Lead Generation for Neglected Tropical Diseases and Drug-Resistant Infections

Derivatives of the tetrahydroimidazo[1,2-a]pyridine scaffold have demonstrated nanomolar potency against Trypanosoma brucei and Plasmodium falciparum [1][2], as well as low MIC values against Candida species [3]. Researchers focused on developing new treatments for malaria, African sleeping sickness, or antifungal-resistant infections should prioritize this building block for generating focused libraries and exploring structure-activity relationships.

Synthetic Methodology Development and Process Chemistry Optimization

The improved synthetic route to the tetrahydroimidazo[1,2-a]pyridine core, which eliminates the use of Lawesson's reagent and epimerization steps, makes this scaffold more accessible for large-scale production [1]. Process chemists and CROs can leverage this building block to develop efficient, scalable syntheses of complex molecules, reducing both cost and environmental impact.

Medicinal Chemistry Campaigns for Metabolic and Inflammatory Diseases

The tetrahydroimidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of α-glucosidase, with activity up to 150-fold greater than acarbose [1], and has also been explored as a modulator of TNFα activity [2]. Medicinal chemists working on diabetes, obesity, or inflammatory conditions will find this building block a valuable addition to their screening decks and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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